molecular formula C19H11N B11861508 Phenaleno[1,2,3-de]quinoline CAS No. 198-56-1

Phenaleno[1,2,3-de]quinoline

Cat. No.: B11861508
CAS No.: 198-56-1
M. Wt: 253.3 g/mol
InChI Key: VGGQEKHBLVKNIO-UHFFFAOYSA-N
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Description

Phenaleno[1,2,3-de]quinoline is a sophisticated polycyclic aromatic compound that features a quinoline core fused with a phenalene system, creating an extended, conjugated π-system. This unique architecture makes it a compound of significant interest in fundamental and applied research, particularly in the fields of material science and medicinal chemistry. Quinoline derivatives are a cornerstone of antimalarial drug development, with compounds like quinine and chloroquine having historical and clinical importance . The mechanism of action for these drugs often involves interference with hemozoin formation in the malaria parasite, leading to toxic buildup . Furthermore, the structural motif of quinoline is frequently explored in the synthesis of new hybrid molecules, such as quinoline-1H-1,2,3-triazole hybrids, which have shown promising activity against resistant strains of Plasmodium falciparum . Beyond pharmacology, the rigid, planar structure of this compound suggests potential utility in the development of organic electronic materials, dyes, and as a ligand or building block for more complex chemical architectures. This product is intended for research purposes in a controlled laboratory setting. For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

198-56-1

Molecular Formula

C19H11N

Molecular Weight

253.3 g/mol

IUPAC Name

5-azapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1(18),2,4,6,8,10(20),11,13,15(19),16-decaene

InChI

InChI=1S/C19H11N/c1-4-12-5-2-7-14-16-10-11-20-17-9-3-8-15(19(16)17)13(6-1)18(12)14/h1-11H

InChI Key

VGGQEKHBLVKNIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC=NC5=CC=C4)C3=CC=C2

Origin of Product

United States

Synthetic Methodologies for Phenaleno 1,2,3 De Quinoline and Its Derivatives

Direct Synthesis Approaches to Phenaleno[1,2,3-de]quinoline Derivatives

Direct methods for constructing the this compound skeleton often employ powerful cross-coupling and cyclization reactions to build the complex polycyclic aromatic framework.

Palladium-Catalyzed Annulation Reactions for Dicarboximide Derivatives

A significant strategy for synthesizing polycyclic aromatic dicarboximides (PADIs), including those with the this compound core, is through palladium-catalyzed annulation. acs.orgacs.org This method involves a cascade of Suzuki-Miyaura cross-coupling and direct C-H arylation reactions. acs.org Researchers have systematically optimized the reaction conditions to improve the yields of these complex molecules. acs.orgacs.org

A key finding was the crucial role of the solvent, with 1-chloronaphthalene (B1664548) proving to be highly effective, leading to significantly improved yields of the desired annulated products. acs.orgacs.org The optimization process also involved screening various palladium sources, phosphine (B1218219) ligands, and bases. For the model coupling of dibromonaphthalene dicarboximide and naphthalene-1-boronic acid (pinacol)ester, the optimal conditions were identified as using a [Pd₂(dba)₃]·CHCl₃ palladium source, PCy₃·HBF₄ as the ligand, and Cs₂CO₃ as the base at 160 °C. acs.org This protocol achieved a high isolated yield of 88% for the model product. acs.org

This methodology has demonstrated a broad scope, successfully applied to the synthesis of a variety of planar carbo- and heterocycle-containing PADIs with yields up to 97%. acs.orgacs.org For instance, the reaction tolerates nitrogen-containing heterocycles, as demonstrated by the synthesis of N-(2,6-Diisopropylphenyl)this compound-9,10-dicarboximide from a quinoline (B57606) boronic ester, which resulted in a 54% yield. acs.org

Table 1: Optimized Conditions for Palladium-Catalyzed Annulation acs.org

Parameter Optimal Reagent/Condition
Palladium Source [Pd₂(dba)₃]·CHCl₃
Ligand PCy₃·HBF₄
Base Cs₂CO₃
Solvent 1-Chloronaphthalene

Intramolecular Cyclization Strategies for Naphthoquinoline Systems

Intramolecular cyclization represents a powerful and versatile strategy for the construction of quinoline and its fused derivatives. mdpi.commdpi.comrsc.org These reactions involve the formation of a new ring by creating a bond between two atoms within the same molecule. rsc.org Various methods, including those mediated by transition metals and metal-free approaches, have been developed. mdpi.comnih.govrsc.org

One notable approach is the electrocyclization of a 2-azahexatriene system. This has been successfully employed in the total synthesis of the pyrrolo[2,3-c]quinoline alkaloid, trigonoine B. beilstein-journals.org The key step involves the construction of the N-substituted 4-aminopyrrolo[2,3-c]quinoline framework from a 2-(pyrrol-3-yl)benzene containing a carbodiimide (B86325) moiety. beilstein-journals.org Another strategy involves the intramolecular cyclization of N-aryl amides to produce 3-amino oxindoles, which are valuable pharmaceutical intermediates. rsc.org

Recent advancements have also focused on electrochemical methods for intramolecular C-H aminations, providing a metal-free pathway to synthesize N-heterocycles. nih.gov For example, the electrochemical cyclization of specific substrates has been used to create 1H-indazoles in good to excellent yields under mild conditions. nih.gov These strategies often offer advantages such as high efficiency and the avoidance of harsh reagents. rsc.orgrsc.org

Synthesis of Related Phenalenoquinoline Analogues and Fused Systems

The synthesis of analogues and fused systems related to phenalenoquinoline expands the structural diversity and potential applications of this class of compounds. These syntheses often require multi-step reaction sequences.

Routes to Phenaleno[1,9-gh]quinoline Derivatives

The synthesis of phenaleno[1,9-gh]quinoline derivatives typically involves multi-step processes that include cyclization and oxidation reactions. ontosight.ai The core structure is characterized by a fused ring system that combines a phenalene (B1197917) moiety with a quinoline ring. ontosight.ai Specific derivatives, such as 4,5-dihydro-4,5-epoxy-phenaleno(1,9-gh)quinoline, feature additional functional groups like an epoxide, which is introduced using specific oxidizing agents. ontosight.ai The structural characteristics, including the fused rings and substituents, significantly influence the compound's properties and reactivity. ontosight.ai

Formation of Phenaleno Isoquinolinium Salts

Phenaleno isoquinolinium salts are a class of fluorescent compounds with potential applications in bio-imaging. researchgate.netresearchgate.net Their synthesis can be achieved through various methods, including the annulation of o-halobenzaldimines with alkynes, catalyzed by nickel complexes. sci-hub.se This method has proven to be efficient and regioselective for producing N-aryl isoquinolinium salts, which are challenging to synthesize via traditional routes. sci-hub.se

Recently, novel phenaleno isoquinolinium-based fluorescent agents have been developed for the detection of sentinel lymph nodes. researchgate.net In vivo studies have shown that these salts can accumulate in the lymph nodes of mice shortly after injection, highlighting their potential as lymphatic tracers for fluorescence imaging. researchgate.netresearchgate.net

Table 2: Examples of Synthesized Isoquinolinium Salts and Yields sci-hub.se

Aldehyde/Amine Reactant Alkyne Reactant Product Yield
o-Iodobenzaldehyde / p-Toluidine 3-Hexyne 3b 91%
o-Iodobenzaldehyde / Aniline (B41778) Phenylacetylene 3n and 3n' 92% and 5%
o-Iodobenzaldehyde / Aniline 1-Hexyne 3o and 3o' 71% and 11%

Construction of Pyrido[3,2,1-ij]quinoline Frameworks

The construction of the tetracyclic pyrido[3,2,1-ij]quinoline framework often starts from readily available quinoline derivatives. smolecule.com The synthesis is a multi-step process that can involve reactions such as bromination and heterocyclization to form the fused ring system. smolecule.com For example, the synthesis of 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline utilizes bromination to introduce the bromine substituent at the 8-position. smolecule.com

This core structure is a building block for more complex molecules. For instance, the tricyclic isatin, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, serves as a precursor for creating elaborate spirocyclic systems through one-pot, three-component reactions with aminouracils and 1,3-diketones. researchgate.net These complex structures are of interest in medicinal chemistry research. smolecule.comresearchgate.net

Incorporation of Heterocyclic Moieties (e.g., 1,3-Thiazinan-4-one, 1,2,3-Triazole) into Quinoline Scaffolds

The functionalization of the quinoline scaffold through the addition of other heterocyclic systems is a prominent strategy for creating derivatives with diverse properties. This approach involves appending rings such as 1,3-thiazinan-4-one and 1,2,3-triazole to a pre-existing quinoline core.

The "click" chemistry paradigm, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient method for incorporating 1,2,3-triazole rings into quinoline derivatives. researchgate.netjuniperpublishers.com This reaction typically involves the cycloaddition of a quinoline-azide with a terminal alkyne or, conversely, a quinolinyl-alkyne with an azide. juniperpublishers.com This strategy offers a high degree of modularity, allowing for the synthesis of a wide array of 1,4-disubstituted 1,2,3-triazole-quinoline hybrids. juniperpublishers.com For instance, novel 1,2,3-triazole incorporated quinoline derivatives have been synthesized in good to excellent yields via the Cu(I)-catalyzed Huisgen [3+2] cycloaddition. researchgate.net The versatility of this method allows for the connection of the triazole and quinoline rings in various configurations, leading to 1-(quinolinyl)-, 4-(quinolinyl)-, or 5-(quinolinyl)-1,2,3-triazoles. juniperpublishers.com Furthermore, the combination of quinoline and 1,2,3-triazole rings within a single molecule has been explored for potential biological activities. nih.govnih.govrsc.org

The introduction of sulfur-containing heterocycles, such as the thiazinane moiety, into the quinoline framework represents another important synthetic avenue. The synthesis of Current time information in Bangalore, IN.fiveable.methiazino[2,3,4-ij]quinolin-4-ium derivatives has been achieved through the regioselective annulation of 8-quinolinesulfenyl chloride with various unsaturated compounds. nih.gov For example, the reaction with vinyl heterocyclic compounds proceeds via the electrophilic addition of the sulfur atom to the vinyl group's β-carbon atom. nih.gov This type of cyclization provides a direct route to fused thiazinane-quinoline systems.

Table 1: Examples of Heterocycle Incorporation into Quinoline Scaffolds

Starting Quinoline Derivative Reagent Resulting Heterocyclic Moiety Reference
Quinoline-azide Terminal alkyne 1,4-Disubstituted 1,2,3-triazole juniperpublishers.com
8-Quinolinesulfenyl chloride 1-Vinylimidazole Current time information in Bangalore, IN.fiveable.meThiazinoquinolinium nih.gov
8-Quinolinesulfenyl chloride N-vinyl pyrrolidin-2-one Current time information in Bangalore, IN.fiveable.meThiazinoquinolinium nih.gov
Aryl azides Ethyl acetoacetate (B1235776) (forms triazole acid) 1,2,3-Triazole nih.gov

General Quinoline Synthetic Strategies Applicable to Polycyclic Systems

The synthesis of the core structure of this compound often involves the adaptation of classical named reactions for quinoline synthesis. These methods provide the foundational chemistry for constructing the quinoline portion of the polycyclic framework.

Niementowski Quinoline Synthesis and Mechanistic Insights

The Niementowski quinoline synthesis involves the reaction of anthranilic acids with ketones or aldehydes to yield γ-hydroxyquinoline (quinolin-4-one) derivatives. wikipedia.orgarabjchem.org Initially reported in 1894, this method typically requires high temperatures (120–200 °C), which has somewhat limited its popularity. wikipedia.org

The mechanism of the Niementowski synthesis is thought to be closely related to that of the Friedländer synthesis. wikipedia.org Two primary pathways are considered, with the reaction likely commencing with the formation of a Schiff base between the anthranilic acid and the carbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to close the ring and form the quinoline product. An alternative pathway, more prevalent under acidic or basic conditions, begins with an intermolecular condensation before the formation of the imine intermediate. wikipedia.org Despite its requirement for harsh conditions, variations have been developed to improve its practicality, including the use of catalysts like polyphosphoric acid. wikipedia.org The related Niementowski quinazoline (B50416) synthesis, which reacts anthranilic acids with amides, has also been extensively studied and can be promoted by microwave irradiation to reduce reaction times and increase yields. nih.govwikipedia.org

Table 2: Overview of Niementowski Quinoline Synthesis

Reactants Product Key Conditions Mechanistic Feature Reference
Anthranilic acid + Ketone/Aldehyde γ-Hydroxyquinoline High temperature (120-200°C) Initial Schiff base formation followed by intramolecular condensation wikipedia.org
Anthranilic acid + Amide 4-Oxo-3,4-dihydroquinazoline High temperature, Microwave irradiation Cyclization reaction nih.govwikipedia.org

Friedländer Synthesis and Related Condensation Reactions

The Friedländer synthesis is one of the most direct and widely utilized methods for preparing polysubstituted quinolines. nih.gov The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, catalyzed by either acids or bases. thieme-connect.comresearchgate.netacademie-sciences.fr The classical approach often used strong acids like sulfuric acid or bases like sodium hydroxide (B78521) and required high temperatures. nih.govorientjchem.org

Recent advancements have focused on developing milder and more efficient catalytic systems. Lewis acids such as zinc chloride (ZnCl₂), tin(II) chloride (SnCl₂), iron(III) chloride (FeCl₃), and bismuth triflate (Bi(OTf)₃) have proven effective. thieme-connect.com Notably, heterogeneous catalysts like silica (B1680970) gel/sulfuric acid (SSA) have been successfully employed for the synthesis of novel polycyclic quinolines, offering high yields, mild reaction conditions, and simple workup procedures. tandfonline.comtandfonline.com The reaction mechanism proceeds through the formation of an enamine or enolate from the active methylene (B1212753) compound, which then attacks the carbonyl group of the o-aminoaryl ketone. The resulting adduct undergoes cyclization and dehydration to form the quinoline ring. orientjchem.org This strategy is highly applicable to the synthesis of complex systems like phenalenoquinolines by starting with an appropriate polycyclic o-aminoaryl ketone.

Skraup Synthesis and its Evolution

The Skraup synthesis is a classic, albeit often vigorous, method for producing quinolines. wikipedia.org In its archetypal form, it involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene, which can also serve as the solvent. wikipedia.org The reaction is notoriously exothermic, and the inclusion of a moderator like ferrous sulfate (B86663) (FeSO₄) is common practice to control the reaction rate. wikipedia.org Arsenic acid has also been used as a less violent alternative to nitrobenzene. wikipedia.org

The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition to the acrolein, and the resulting intermediate is cyclized and subsequently oxidized to form the quinoline ring. scispace.com The primary utility of the Skraup synthesis lies in its ability to construct the quinoline ring system onto a pre-existing aromatic amine. researchgate.net Therefore, starting with an aminophenalene derivative could theoretically yield a phenalenoquinoline. Modifications of the Skraup synthesis, such as using α,β-unsaturated aldehydes or ketones in place of glycerol, allow for the preparation of quinolines with substituents on the newly formed hetero-ring. researchgate.net

Knorr Quinoline Synthesis

The Knorr quinoline synthesis is an intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to produce a 2-hydroxyquinoline (B72897) (a quinolin-2-one). orientjchem.orgwikipedia.org This reaction, first described in 1886, is a type of electrophilic aromatic substitution followed by the elimination of water. wikipedia.org

A significant aspect of the Knorr synthesis is the potential for competing reactions. Studies have shown that reaction conditions can dictate the product outcome. For example, using a large excess of polyphosphoric acid (PPA) with benzoylacetanilide favors the formation of the 2-hydroxyquinoline, whereas smaller amounts of PPA can lead to a 4-hydroxyquinoline. wikipedia.org The proposed mechanism involves a dicationic intermediate that facilitates the ring-closing step. wikipedia.org More recent research suggests that a superelectrophilic O,O-dicationic intermediate is favored. wikipedia.org For synthetic purposes, triflic acid has been recommended as a highly effective catalyst. wikipedia.org The applicability of this method to polycyclic systems would involve the synthesis of a β-ketoanilide derived from a polycyclic amine, such as an aminophenalenone.

Camps' Cyclization Reactions

The Camps cyclization is a base-catalyzed intramolecular reaction of an o-acylaminoacetophenone that can lead to the formation of two different hydroxyquinoline (quinolone) isomers. arabjchem.orgwikipedia.org The ratio of the resulting products, a quinolin-4-one versus a quinolin-2-one, is dependent on the specific structure of the starting material and the reaction conditions employed. wikipedia.orgmdpi.com

The mechanism is an intramolecular aldol-type condensation. mdpi.com A base abstracts a proton to form an enolate, which then attacks the amide carbonyl group, leading to cyclization. mdpi.com While traditional methods use bases like sodium hydroxide, modern variations have improved the scope and efficiency of the reaction. For example, a two-step procedure involving a copper-catalyzed amidation of an o-halophenone followed by a base-mediated Camps cyclization provides an efficient route to 2-aryl-4-quinolones. mdpi.comnih.gov The choice of base can influence the regioselectivity of the cyclization. mdpi.com This method is well-suited for constructing the quinolone ring onto a pre-functionalized aromatic system and could be applied to synthesize phenaleno[1,2,3-de]quinolones from a corresponding polycyclic o-acylaminoacetophenone. researchgate.net

Table 3: Summary of General Quinoline Synthetic Strategies

Synthesis Name Reactants Product Type Key Features & Conditions Reference
Niementowski Anthranilic acid + Carbonyl compound γ-Hydroxyquinoline High temperatures; Can be catalyzed by polyphosphoric acid. wikipedia.org
Friedländer o-Aminoaryl ketone/aldehyde + Active methylene compound Substituted quinoline Acid or base catalyzed; Milder conditions with modern Lewis acid or heterogeneous catalysts. nih.govthieme-connect.comtandfonline.com
Skraup Aniline + Glycerol + Oxidizing agent Quinoline Vigorous reaction, often moderated with FeSO₄; Forms unsubstituted quinoline core. researchgate.netwikipedia.org
Knorr β-Ketoanilide 2-Hydroxyquinoline Intramolecular cyclization in strong acid (H₂SO₄, PPA, Triflic acid). orientjchem.orgwikipedia.org
Camps o-Acylaminoacetophenone Hydroxyquinolines (Quinolones) Base-catalyzed intramolecular aldol (B89426) condensation; Product ratio depends on conditions. wikipedia.orgmdpi.com

Oxidative Annulation and Dehydrogenative Coupling Strategies

Oxidative annulation and dehydrogenative coupling are powerful tools for the construction of aromatic systems, offering an efficient way to form carbon-carbon and carbon-nitrogen bonds. researchgate.net These reactions often proceed via C-H bond activation, eliminating the need for pre-functionalized starting materials. nih.gov

Oxidative Annulation: This strategy involves the formation of a new ring through a cyclization reaction coupled with an oxidation step. The oxidation transforms a non-aromatic or partially saturated ring intermediate into a fully aromatic system. researchgate.net For instance, the synthesis of quinoline cores can be achieved by the oxidation of tetrahydroquinoline precursors, which may be formed through methods like the Povarov multicomponent reaction. nih.gov Common oxidizing agents for this purpose include manganese dioxide (MnO₂) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which facilitate the removal of hydrogen atoms to achieve aromatization. nih.gov

Dehydrogenative Coupling: This approach involves the direct coupling of two C-H bonds to form a new C-C or C-X bond, with the formal loss of a hydrogen molecule. Palladium-catalyzed dehydrogenative coupling, for example, is a potent method for building quinoline scaffolds. nih.gov This can occur via an intramolecular C-H alkenylation, where a new ring is formed, followed by aromatization. nih.gov Acceptorless dehydrogenative coupling (ADC) reactions, often catalyzed by earth-abundant metals like iron, provide an atom-economical route to quinolines from alcohols, releasing only hydrogen and water as byproducts. tandfonline.com Such methods have been successfully applied to create highly substituted and fused polycyclic quinolines. tandfonline.com

A key strategy applicable to the synthesis of the azafluoranthene nucleus is direct arylation, a form of dehydrogenative coupling. Microwave-assisted direct arylation has been successfully used as a key step in synthesizing azafluoranthene alkaloids like rufescine and triclisine. This method involves an intramolecular C-H activation to form the critical biaryl bond, constructing the indeno[1,2,3-ij]isoquinoline core. nih.govnih.gov

Catalyst/ReagentStarting Material TypeProduct TypeKey TransformationRef
Pd(OAc)₂ / P(o-tol)₃PhenyltetrahydroisoquinolineIndeno[1,2,3-ij]isoquinolineIntramolecular Direct Arylation nih.gov
Iron Complexα-2-Aminoaryl alcohol + Secondary alcoholFused Polycyclic QuinolineAcceptorless Dehydrogenative Coupling tandfonline.com
MnO₂TetrahydroquinolineQuinolineOxidation / Aromatization nih.gov

Transition-Metal-Free and Catalytic Approaches in Quinoline Formation

The synthesis of quinoline derivatives has been significantly advanced by both transition-metal-catalyzed and, more recently, transition-metal-free methods, which offer advantages in terms of cost and environmental impact. mdpi.comxmu.edu.cn

Catalytic Approaches: A wide array of catalysts are employed in quinoline synthesis. The classic Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group, can be promoted by various catalysts, including acids, bases, and metal salts. organic-chemistry.orgacgpubs.org Modern approaches utilize nanocatalysts, ionic liquids, and metal-organic frameworks (MOFs) to improve efficiency and selectivity. organic-chemistry.org For the construction of the complex azafluoranthene ring system, an iridium-catalyzed [2+2+2] cycloaddition has been developed. This highly atom-economical method combines 1,8-dialkynylnaphthalenes with various nitriles under neutral conditions to afford a diverse range of azafluoranthenes. rsc.org

Transition-Metal-Free Strategies: Growing interest in green chemistry has spurred the development of transition-metal-free synthetic routes. These methods often rely on the use of organocatalysts, iodine, or strong acids. mdpi.comgoogle.com For example, a phenalenyl-based molecule can act as a photocatalyst in a borrowing hydrogen pathway to synthesize substituted quinolines without the need for a metal. organic-chemistry.org Another approach involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by TsOH and K₂S₂O₈, to yield 3-substituted quinolines. mdpi.com Superacid-promoted cyclization of vinylogous imines also provides a pathway to the quinoline ring system, proceeding through dicationic superelectrophilic intermediates. nih.gov

Catalyst/ConditionsReactantsProductMethod TypeRef
[Ir(cod)Cl]₂ / dppe1,8-Dialkynylnaphthalene + NitrileAzafluoranthene[2+2+2] Cycloaddition rsc.org
TsOH / K₂S₂O₈N,N-dimethyl enaminone + o-Aminobenzyl alcohol3-Substituted QuinolineOxidative Cyclocondensation mdpi.com
Phenalenyl-based molecule / LightKetone + Amino alcoholSubstituted QuinolinePhotocatalytic Borrowing Hydrogen organic-chemistry.org
Triflic Acid (Superacid)Vinylogous ImineQuinolineSuperelectrophilic Cyclization nih.gov

Multicomponent and Tandem Reaction Pathways

Multicomponent reactions (MCRs) and tandem (or cascade) reactions are highly efficient strategies for building molecular complexity in a single pot, minimizing waste and simplifying purification. thieme-connect.comresearchgate.net

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in one operation to form a product that contains portions of all reactants. The Povarov reaction, a classic MCR, involves an aniline, an aldehyde, and an activated alkene to produce tetrahydroquinolines, which can then be oxidized to quinolines. nih.govthieme-connect.com While no direct MCR for this compound is explicitly reported, the principles are applicable for creating complex, highly substituted quinoline precursors that could undergo further cyclization to form the final fused system.

Tandem Reaction Pathways: Tandem reactions involve two or more sequential bond-forming events that occur under the same reaction conditions without the isolation of intermediates. researchgate.net A tandem approach to the ABC-ring system of azafluoranthene alkaloids has been developed utilizing a Pomeranz–Fritsch cyclization. This sequence involves the formation of a sulfonamide from a substituted indanone, followed by an acid-promoted cyclization and in-situ desulfonylation to construct the isoquinoline (B145761) portion of the fused ring system. Similarly, tandem reactions involving a Claisen-Schmidt condensation followed by a reductive intramolecular cyclization have been used to synthesize tetrahydroquinolines, with the entire process monitored by operando NMR to understand the complex reaction network.

Mechanistic Investigations of Annulation and Cyclization Processes

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and controlling selectivity in the synthesis of complex heterocyclic systems like this compound.

Proposed Reaction Pathways for Complex Ring Systems

The formation of intricate ring systems often involves multi-step sequences where the proposed pathway is deduced from isolated intermediates, byproducts, and computational studies.

Friedländer Annulation: The mechanism typically starts with the formation of a Schiff base intermediate from the condensation of a 2-aminobenzaldehyde (B1207257) with a carbonyl compound. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the quinoline product. organic-chemistry.org

Pomeranz–Fritsch Cyclization: In a modified version used for azafluoranthene synthesis, the pathway involves the cyclization of a tosyl-protected aminoacetal derivative onto an indanone ring system under acidic conditions. This acid-promoted cyclization forms the B-ring of the indeno[1,2,3-ij]isoquinoline core.

[2+2+2] Cycloaddition: The iridium-catalyzed formation of azafluoranthenes is proposed to proceed via the coordination of the iridium catalyst to the two alkyne groups of the 1,8-dialkynylnaphthalene. This is followed by the insertion of the nitrile, leading to the formation of an iridacyclopentadiene or a metallacyclic intermediate, which then undergoes reductive elimination to furnish the final azafluoranthene product and regenerate the active catalyst. rsc.org

Superacid-Promoted Cyclization: The reaction of vinylogous imines in superacid is thought to involve the formation of a dicationic superelectrophile. This highly reactive species undergoes an intramolecular cyclization onto an aromatic ring. The subsequent aromatization proceeds via ipso-protonation and elimination of a stable carbocation (e.g., benzene), a process distinct from simple dehydrogenation. nih.gov

Role of Intermediates and Transition States in Reaction Selectivity

The selectivity of a reaction is often determined by the relative stabilities of key intermediates and the energy barriers of the transition states leading to different products.

In the tandem synthesis of tetrahydroquinolines, operando NMR studies have been instrumental in identifying multiple transient intermediates, including unstable dihydroquinolines and hydroxylamine (B1172632) species. The kinetic information derived from observing the evolution of these intermediates allows for the construction of a detailed reaction network, which can then be used to optimize conditions to favor the desired product over byproducts.

In superacid-mediated reactions, the stability of the dicationic intermediates plays a crucial role. DFT calculations have shown that the relative stability of different possible dications can explain the observed regioselectivity of the cyclization. For example, the preferential formation of one dicationic intermediate over another by several kcal/mol directs the reaction down a specific pathway. nih.gov

The choice of catalyst and ligands in metal-catalyzed reactions directly influences the structure and electronics of the transition state. In palladium-catalyzed dehydrogenative coupling, the ligand can alter the steric and electronic properties around the metal center, thereby directing the regioselectivity of the C-H activation and subsequent cyclization step. nih.gov This control is essential for selectively forming the desired fused ring system in complex molecules.

Advanced Spectroscopic Characterization of Phenaleno 1,2,3 De Quinoline and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the functional groups and fingerprinting the molecular structure of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This provides crucial information about the functional groups present. For a derivative of the target compound, such as one containing a carbonyl group (a C=O double bond), a strong absorption band would be expected in the region of 1650-1750 cm⁻¹. The spectrum would also feature characteristic peaks for C-H stretching in the aromatic rings (typically above 3000 cm⁻¹) and C=C and C=N stretching vibrations within the fused ring system (typically in the 1450-1650 cm⁻¹ region). However, without experimental spectra for Phenaleno[1,2,3-de]quinoline or its derivatives, a detailed table of characteristic vibrational frequencies and their assignments cannot be compiled.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring system of this compound would be expected to produce strong Raman signals, providing a unique molecular fingerprint. This technique is highly effective for studying the skeletal vibrations of polycyclic aromatic systems. Unfortunately, no specific Raman spectroscopic studies for this compound or its derivatives were identified, precluding any detailed analysis or data presentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by mapping the connectivity of its atoms.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The aromatic protons of the this compound core would appear in a distinct region of the spectrum, typically between 7.0 and 9.5 ppm. The exact chemical shifts and the coupling patterns between adjacent protons would allow for the unambiguous assignment of each proton to its position on the molecular scaffold. Without access to published ¹H NMR spectra, a detailed analysis and a data table of chemical shifts and coupling constants cannot be generated.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons would resonate in the downfield region of the spectrum (typically 110-160 ppm). If derivatives contain other functional groups, such as a carbonyl group, a characteristic signal would appear even further downfield (often >180 ppm). The lack of available ¹³C NMR data prevents the creation of a table of chemical shifts for the carbon atoms in the this compound framework.

Advanced Multinuclear NMR Techniques (e.g., ¹⁵N NMR)

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of organic molecules like this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments, precise information about the compound's elemental composition and connectivity can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental formula. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values with very high accuracy (typically with errors below 5 parts per million). nih.govresearchgate.net This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₁₉H₁₁N), HRMS would be used to verify its molecular formula by comparing the experimentally measured exact mass of the molecular ion ([M]⁺ or [M+H]⁺) with the theoretically calculated mass. This confirmation is a standard and required step in the characterization of newly synthesized derivatives.

Table 1: Illustrative HRMS Data for a Hypothetical this compound Derivative This table is for illustrative purposes to show what typical HRMS data looks like.

Compound Molecular Formula Calculated m/z ([M+H]⁺) Found m/z ([M+H]⁺) Error (ppm)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds from a mixture and identify them based on their mass spectra. nih.gov For this compound, which is expected to be a thermally stable compound, GC-MS can serve as a tool for purity assessment and structural elucidation.

The sample is first vaporized and passed through a capillary column (the GC component), where it is separated from other components based on its boiling point and interactions with the column's stationary phase. The time it takes for the compound to pass through the column is known as its retention time, a characteristic identifier under specific experimental conditions. Upon exiting the column, the molecule enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy ionization method causes the molecular ion to break apart into a predictable pattern of fragment ions. This fragmentation pattern serves as a "molecular fingerprint" that can be compared against spectral libraries or analyzed to confirm the compound's structure. nih.govresearchgate.net For instance, studies on simpler quinolines show characteristic ion peaks that help identify the core structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.demdpi.com This technique provides unequivocal proof of a molecule's structure, conformation, and how it arranges itself in the solid state.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformation

To perform Single Crystal X-ray Diffraction (SCXRD), a high-quality single crystal of the compound is required. springernature.com This crystal is exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. uol.de The analysis yields a detailed three-dimensional map of electron density, from which the positions of individual atoms can be determined with high precision.

For a rigid, planar molecule like this compound, SCXRD would confirm the planarity of the fused aromatic system and provide precise bond lengths and angles. This data is invaluable for understanding the electronic structure and reactivity of the molecule. For substituted derivatives, SCXRD reveals the exact conformation and orientation of the substituent groups. scielo.br

Table 2: Example Crystallographic Data for a Substituted Quinolinone Derivative This illustrative data is from a related heterocyclic system, (E)-3-(2-chlorobenzylidene)-2-(2-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one, to demonstrate the type of information obtained from an SCXRD experiment. scielo.br

Parameter Value
Chemical Formula C₂₉H₂₂ClNO₄S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.0193(4)
b (Å) 10.3752(3)
c (Å) 20.3703(6)
β (°) 94.015(1)

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···O, C-H···π, π–π Stacking)

Beyond the structure of a single molecule, SCXRD data reveals how molecules pack together in the crystal lattice. ias.ac.in This packing is governed by a variety of non-covalent intermolecular interactions. For large, aromatic systems like this compound, π–π stacking interactions are expected to be a dominant feature. In this interaction, the electron-rich π systems of adjacent aromatic rings align, often in a parallel-displaced or T-shaped manner.

The analysis of crystal packing involves identifying and quantifying these interactions, including their distances and geometries. eurjchem.com In derivatives containing hydrogen-bond acceptors (like oxygen or sulfur), weak C-H···O or C-H···S hydrogen bonds can also play a significant role in directing the supramolecular architecture. scielo.breurjchem.com Understanding these interactions is crucial as they influence the material's bulk properties, such as its melting point, solubility, and solid-state electronic properties.

Table 3: Common Intermolecular Interactions in Quinoline-based Crystal Structures scielo.bruky.edu

Interaction Type Donor (D) Acceptor (A) Typical Distance (D···A) Description
π–π Stacking Aromatic Ring Centroid Aromatic Ring Centroid 3.3 - 3.8 Å Attraction between parallel aromatic rings, crucial for packing of planar systems.
C-H···π C-H Aromatic Ring 2.5 - 2.9 Å (H to ring plane) A weak hydrogen bond where a C-H group points towards a π-system.

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy, primarily UV-Visible absorption and fluorescence spectroscopy, is used to investigate the photophysical properties of molecules. These properties are determined by how the molecule's electrons interact with light. For extended aromatic systems like this compound, these techniques provide insight into the electronic transitions, energy levels, and potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or sensors. walisongo.ac.id

The UV-Visible absorption spectrum reveals the wavelengths of light a molecule absorbs. In aromatic compounds, these absorptions typically correspond to π-π* transitions. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are key parameters. walisongo.ac.id Following absorption of light, some molecules can relax by emitting light, a process known as fluorescence. The fluorescence spectrum provides the emission wavelength (λ_em) and the fluorescence quantum yield (Φ_F), which is a measure of the efficiency of the emission process. Studies on related aromatic phenanthroline and quinoline (B57606) molecules show that the absorption and emission properties are highly dependent on the electronic nature of the aromatic system and can be tuned by substituents. walisongo.ac.idjcchems.com

Table 4: Representative Photophysical Data for Aromatic Heterocycles This table presents typical data ranges observed for related polycyclic aromatic aza-heterocycles to illustrate the parameters measured. walisongo.ac.idresearchgate.net

Compound Type Solvent λ_abs (nm) λ_em (nm) Quantum Yield (Φ_F)
Phenylazoquinolin-8-ol Dyes Various 250 - 510 Not Reported Not Reported

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

The electronic absorption properties of quinoline-based compounds are characterized by transitions within the aromatic π-electron system. researchgate.netnih.gov In the parent quinoline molecule, these are typically π → π* transitions, which are observed as distinct bands in the UV region of the electromagnetic spectrum. nih.govscielo.br The introduction of substituents and the extension of the conjugated system, as seen in this compound and its derivatives, significantly influence the energies of these electronic transitions, often leading to a bathochromic (red-shift) in the absorption maxima. researchgate.net

The absorption spectra of substituted quinolines are sensitive to both the nature of the functional groups and the solvent environment. researchgate.netresearchsquare.com Electron-donating groups (e.g., amino, hydroxyl) or electron-withdrawing groups (e.g., nitro) can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the absorption wavelength. researchgate.netmdpi.com For instance, studies on various quinoline derivatives have shown that their maximum absorption occurs in the UV region, a property leveraged in their detection and analysis. nih.gov

A solvatochromic effect, where the absorption wavelength changes with solvent polarity, is also a common feature. researchgate.net This is particularly pronounced in push-pull systems, where electron-donor and electron-acceptor groups are present in the same π-conjugated framework. nih.gov The specific electronic transitions, such as n → π* and π → π, can be identified and assigned through a combination of experimental spectroscopy and computational methods like Density Functional Theory (DFT). scielo.brnih.gov For example, in some quinoline derivatives, π,π transitions are observed in the 230-320 nm range, while n,π* transitions may appear as a shoulder at longer wavelengths (320-450 nm). scielo.br

Table 1: UV-Vis Absorption Maxima (λmax) for Selected Quinoline Derivatives
Compound TypeSubstituent(s)Solventλmax (nm)Reference
QuinolineUnsubstitutedNot Specified~313, ~277 nist.gov
Quinoline Derivative (8d)Aryl, AlkoxyEthanol~350 scielo.br
Amino-quinoline Derivative (TFMAQ)Phenyl aromatic groupsNot Specified~400 nih.gov
Quinoline-based drug (CQ)Chloro, diethylaminopentylBlood/Plasma342 nih.gov
Quinoline-based drug (AQ)AminoNot Specified343 nih.gov

Fluorescence Emission Spectroscopy and Quantum Yield Determination

Many quinoline derivatives exhibit strong fluorescence, a property that is highly sensitive to their molecular structure and local environment. researchgate.net The emission spectra are generally red-shifted compared to their absorption spectra, a phenomenon known as the Stokes shift. beilstein-journals.org The magnitude of this shift, along with the fluorescence quantum yield (ΦF)—a measure of the efficiency of the fluorescence process—provides valuable information about the excited-state properties of the molecule.

The fluorescence of this compound derivatives can be modulated by introducing various substituents. Push-pull type structures, featuring electron-donating and electron-withdrawing groups, often exhibit intramolecular charge transfer (ICT) characteristics in the excited state. nih.govresearchgate.net This can lead to pronounced solvatochromism, where the emission wavelength is highly dependent on solvent polarity; a larger red-shift is typically observed in more polar solvents. researchsquare.comnih.gov For example, certain amino-quinoline derivatives show high quantum yields in non-polar solvents like n-hexane but are almost quenched in polar solvents like DMSO. nih.govresearchgate.net

Protonation of the nitrogen atom in the quinoline ring is another effective strategy to enhance fluorescence. researchgate.net The protonation can significantly increase the fluorescence intensity and quantum yield, with studies showing over a 50-fold increase in fluorescence for isoquinoline (B145761) when treated with a strong acid. researchgate.net The quantum yield is a critical parameter for applications such as fluorescent probes and emitters in devices. It is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. beilstein-journals.org

Table 2: Fluorescence Quantum Yields (ΦF) for Selected Quinoline Derivatives in Various Solvents
Compound TypeSubstituent(s)SolventQuantum Yield (ΦF)Reference
Amino-quinoline (Compound 3)TFMAQ-8Ar analoguen-Hexane0.51 nih.gov
Amino-quinoline (Compound 3)TFMAQ-8Ar analogueChloroform0.54 nih.gov
Amino-quinoline (Compound 4)TFMAQ-8Ar analoguen-Hexane0.38 nih.gov
Amino-quinoline (Compound 4)TFMAQ-8Ar analogueDMSO0.01 nih.gov
Amino-quinoline (Compound 5)TFMAQ-8Ar analoguen-Hexane0.57 nih.gov
Schiff Base (Compound 3bb)Trifluoromethyl, Phenyl, NEt2DMSO>0.75 beilstein-journals.org
Schiff Base (Compound 3bc)Trifluoromethyl, Phenyl, OMeMeOH>0.85 beilstein-journals.org

Time-Resolved Fluorescence Spectroscopy (e.g., Fluorescence Lifetime Imaging)

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following excitation by a short pulse of light. This decay is often characterized by the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. This technique provides dynamic information about the excited state, complementing the steady-state measurements from absorption and emission spectroscopy. mdpi.com

Fluorescence Lifetime Imaging (FLIM) is a powerful microscopy technique that combines fluorescence intensity imaging with lifetime information, creating a spatially resolved map of the fluorescence lifetimes across a sample. nih.gov FLIM is particularly useful because the fluorescence lifetime is an intrinsic property of a fluorophore and is often independent of its concentration, but sensitive to the local microenvironment, such as ion concentration, pH, and molecular binding. nih.govnih.gov

Derivatives such as phenaleno isoquinolinium salts have been developed as fluorescent agents for biomedical applications like sentinel lymph node mapping. nih.govresearchgate.netrsc.org In vivo fluorescence lifetime imaging has been used to demonstrate the accumulation of these compounds in lymph nodes within minutes of injection, showcasing their potential as lymphatic tracers. nih.govresearchgate.net The fluorescence lifetime of a molecule can be engineered by modifying its chemical structure. For instance, restricting the formation of a twisted intramolecular charge transfer (TICT) state, a non-radiative decay pathway, can lead to a longer fluorescence lifetime and higher quantum yield. nih.gov This can be achieved by making the molecule more rigid, for example, by incorporating the amino groups responsible for charge transfer into heterocyclic rings. nih.gov

Table 3: Representative Fluorescence Lifetimes (τ) for Selected Fluorescent Dyes (Illustrating Structural Effects)
Compound TypeKey Structural FeatureFluorescence Lifetime (ns)Reference
Rhodamine Analogue (Compound 10)N,N-dimethyl2.01 nih.gov
Rhodamine Analogue (Compound 11)N,N-diethyl2.32 nih.gov
Rhodamine Analogue (Compound 12)N,N-dipropyl3.87 nih.gov
Tetramethylrhodamine (Compound 5)Flexible N,N-dialkylamino groupsRelatively short nih.gov
Azetidine (B1206935) Rhodamine (Compound 6)Rigid azetidine ring3.84 nih.gov

Based on a thorough search of available scientific literature, there is currently no specific published research focusing on the computational and theoretical studies of the compound This compound that aligns with the detailed outline provided.

Extensive searches for Density Functional Theory (DFT) applications—including molecular geometry optimization, prediction of spectroscopic parameters, Molecular Electrostatic Potential (MEP) analysis, Frontier Molecular Orbital (HOMO/LUMO) investigations, Non-Linear Optical (NLO) properties, and thermodynamic stability predictions—specifically for this compound did not yield relevant data or dedicated studies.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested structure and content for this particular chemical compound at this time. The available computational chemistry research focuses on other classes of quinoline derivatives or different heterocyclic systems.

Computational and Theoretical Studies of Phenaleno 1,2,3 De Quinoline Systems

Density Functional Theory (DFT) Applications

Mechanistic Insights and Reaction Pathway Analysis

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions involving quinoline-based systems. rsc.orgrsc.org For Phenaleno[1,2,3-de]quinoline, theoretical calculations can map out the potential energy surfaces of various reactions, such as electrophilic aromatic substitution, nucleophilic attack, or cycloadditions. nih.gov By locating transition states and calculating activation energies, chemists can predict the most probable reaction pathways and understand the factors governing regioselectivity and stereoselectivity. researchgate.net For instance, in a hypothetical electrophilic nitration of the this compound core, DFT calculations could predict which of the non-equivalent carbon atoms is most susceptible to attack by the nitronium ion. This is achieved by modeling the intermediate structures (sigma complexes) and determining their relative stabilities. nih.gov

Such studies can also shed light on the role of catalysts, solvents, and substituent effects on the reaction outcomes. nih.gov For example, in a Lewis acid-catalyzed reaction, computational models can illustrate how the catalyst coordinates to the quinoline (B57606) nitrogen, thereby activating the ring system towards a specific transformation. nih.gov The insights gained from these mechanistic studies are invaluable for designing new synthetic routes and optimizing reaction conditions for the preparation of novel this compound derivatives. researchgate.net

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and bonding interactions within a molecule. nih.govbohrium.comuba.ar In the context of this compound, NBO analysis can provide a detailed picture of the electronic delocalization and the nature of the intramolecular donor-acceptor interactions. researchgate.netresearchgate.net The analysis partitions the molecular wavefunction into localized orbitals that correspond to the familiar Lewis structures of lone pairs and chemical bonds. bohrium.com

By examining the interactions between occupied (donor) and unoccupied (acceptor) NBOs, one can quantify the stabilizing effects of electron delocalization. nih.gov For this compound, significant donor-acceptor interactions would be expected between the lone pair of the quinoline nitrogen and the antibonding orbitals of the adjacent aromatic rings, as well as between the π-orbitals of the extended aromatic system. The strength of these interactions is typically evaluated by second-order perturbation theory, which provides the stabilization energy associated with each donor-acceptor pair. researchgate.net This information is crucial for understanding the electronic properties of the molecule, such as its reactivity and photophysical behavior. nih.gov

A hypothetical NBO analysis of this compound could reveal the following types of interactions:

Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)
LP(1) Nπ(C-C)High
π(C=C)π(C=C)Moderate to High
σ(C-H)σ*(C-C)Low

Note: This table is illustrative and the actual values would require a specific NBO calculation.

Hirshfeld Surface Analysis and Energy Framework Calculations for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. scirp.orgnih.govscirp.orgresearchgate.net For this compound, this analysis can provide detailed insights into the packing of molecules in a crystal lattice and the nature of the non-covalent interactions that hold the crystal together, such as π-π stacking, C-H···π interactions, and van der Waals forces. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the surface is colored according to the type and proximity of intermolecular contacts. scirp.org

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov For a planar aromatic system like this compound, the fingerprint plot would be expected to show significant contributions from C···C and C···H contacts, indicative of π-π stacking and C-H···π interactions, respectively. nih.gov

Energy framework calculations complement Hirshfeld surface analysis by quantifying the energetic contributions of these intermolecular interactions. nih.gov These calculations can determine the topology and strength of the interaction energies between neighboring molecules in the crystal, providing a visual representation of the crystal packing in terms of energy frameworks. This allows for a deeper understanding of the stability of the crystal structure and can help in predicting the mechanical and thermal properties of the material.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Charge Transfer Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited states of molecules. researchgate.netsonar.chrsc.orgoup.comresearchgate.netaps.org It is particularly well-suited for large aromatic systems like this compound, where traditional wave function-based methods would be computationally prohibitive. nih.gov TD-DFT can be used to calculate a variety of excited-state properties, including:

Excitation energies: Predicting the energies of electronic transitions, which correspond to the absorption bands in UV-Vis spectra. rsc.org

Oscillator strengths: Quantifying the intensity of these electronic transitions.

Nature of excited states: Characterizing the excited states in terms of the molecular orbitals involved in the electronic transition (e.g., π-π* or n-π* transitions). researchgate.net

Charge transfer phenomena: Investigating intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for understanding the photophysical properties of donor-acceptor systems. sonar.charxiv.org

For this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum and provide insights into the nature of its low-lying excited states. nih.gov By analyzing the molecular orbitals involved in the electronic transitions, it is possible to determine whether photoexcitation leads to a redistribution of electron density within the molecule, which is a key characteristic of charge transfer. researchgate.net This information is vital for the design of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Computational Electrochemistry Predictions

Computational electrochemistry employs theoretical methods to predict the redox properties of molecules. rsc.org For this compound, these methods can be used to estimate its reduction and oxidation potentials, which are fundamental parameters that govern its behavior in electrochemical applications such as batteries, sensors, and electrochromic devices. nih.govunibe.chchemrxiv.orgnih.gov

The prediction of redox potentials typically involves calculating the Gibbs free energy change for the one-electron reduction or oxidation of the molecule in solution. mdpi.comumn.edu This is often done using a combination of DFT calculations for the gas-phase electronic structure and a continuum solvation model to account for the effect of the solvent. mdpi.comchemrxiv.org The calculated redox potentials can then be compared with experimental data obtained from techniques like cyclic voltammetry.

By systematically modifying the structure of this compound with different electron-donating or electron-withdrawing substituents, computational electrochemistry can be used to screen for derivatives with desired redox properties. chemrxiv.org This in silico screening approach can significantly accelerate the discovery of new materials for specific electrochemical applications. nih.gov

A hypothetical comparison of calculated and experimental redox potentials for this compound and its derivatives could be presented as follows:

CompoundCalculated Ered (V)Experimental Ered (V)Calculated Eox (V)Experimental Eox (V)
This compound-1.50-1.451.201.25
Nitro-substituted derivative-1.25-1.201.401.45
Amino-substituted derivative-1.70-1.651.001.05

Note: This table is illustrative and the actual values would require specific calculations and experimental measurements.

Molecular Modeling for Ligand-Receptor Interactions (e.g., Molecular Docking for Binding Analysis)

Molecular modeling techniques, particularly molecular docking, are widely used to study the interactions between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or a nucleic acid. ijprajournal.comnih.gov For this compound and its derivatives, molecular docking can be employed to predict their binding affinity and binding mode to a specific biological target. nih.govnih.govsemanticscholar.orgresearchgate.net This is a crucial step in the drug discovery process, as it helps to identify potential drug candidates and to understand their mechanism of action at the molecular level. nih.govsemanticscholar.org

In a molecular docking simulation, the three-dimensional structure of the ligand is placed into the binding site of the receptor, and a scoring function is used to estimate the strength of the interaction. ijprajournal.com The results of the docking study can provide valuable information about:

Binding affinity: A quantitative measure of how tightly the ligand binds to the receptor.

Binding pose: The preferred orientation and conformation of the ligand within the binding site.

Key interactions: The specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding. nih.gov

By screening a library of this compound derivatives against a particular drug target, molecular docking can help to prioritize compounds for further experimental testing. nih.gov The insights gained from these simulations can also guide the rational design of new derivatives with improved binding affinity and selectivity. semanticscholar.org

Electronic and Electrochemical Properties of Phenaleno 1,2,3 De Quinoline and Analogues

Redox Behavior and Electrochemistry

The electrochemical properties of phenaleno[1,2,3-de]quinoline are intrinsically linked to its ability to undergo reversible oxidation and reduction processes. These properties are primarily investigated through techniques such as cyclic voltammetry, which provides insights into the redox potentials and the stability of the resulting charged species.

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a key electrochemical technique used to probe the redox behavior of molecules like this compound. In a typical CV experiment, the potential applied to a working electrode is swept linearly versus time, and the resulting current is measured. For aromatic systems, this technique reveals the potentials at which the molecule can be oxidized (lose electrons) or reduced (gain electrons).

While specific CV data for the parent this compound is not extensively documented in publicly available literature, studies on related polycyclic aromatic hydrocarbons and N-heterocycles provide a basis for predicting its behavior. It is anticipated that this compound would exhibit multiple, reversible or quasi-reversible, oxidation and reduction waves. The extended π-system can stabilize the radical cations and anions formed upon electron transfer, a characteristic feature of large aromatic molecules. The redox process for 5,8-quinoline quinonimines in the pH range of 0 to 4 involves the participation of three protons and two electrons, which suggests the protonation of the heterocyclic nitrogen atom or the oxygen atom in N-oxides. researchgate.net

Oxidation and Reduction Potentials

The oxidation and reduction potentials are fundamental parameters that quantify the ease with which a molecule can lose or gain electrons, respectively. For this compound, the first oxidation potential would correspond to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), while the first reduction potential would relate to the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO).

The redox potentials of 5,8-quinoline quinonimines have been determined using cyclic voltammetry. researchgate.net The electrochemical properties of quinoline (B57606) derivatives are strongly correlated with their chemical structure. rsc.org It is expected that the extended conjugation in this compound would lower both the oxidation and reduction potentials compared to simpler quinoline or phenalene (B1197917) systems, making it more susceptible to both oxidation and reduction.

Compound/SystemFirst Oxidation Potential (V vs. ref)First Reduction Potential (V vs. ref)Reference Electrode
Quinoline DerivativesVariableVariableNot Specified
5,8-Quinoline quinoniminespH-dependentpH-dependentPyrographite electrode

Note: Specific potential values are highly dependent on experimental conditions (solvent, electrolyte, reference electrode).

Correlation between Molecular Structure and Electrochemical Response

The electrochemical response of this compound is directly influenced by its molecular structure. The planar, rigid, and extensively conjugated nature of the molecule facilitates the delocalization of charge in the resulting radical ions, thereby stabilizing them and often leading to reversible redox processes.

Electronic Structure and Band Gap Engineering

The electronic structure of this compound, particularly the energies of its frontier molecular orbitals (HOMO and LUMO), dictates its optical and electronic properties. Understanding and manipulating these properties through chemical modifications is a key aspect of band gap engineering.

Characterization of HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels are critical parameters that determine the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). The difference in energy between the HOMO and LUMO is the HOMO-LUMO gap, which is a key factor in determining the molecule's electronic absorption and emission properties.

For this compound, theoretical calculations, such as those based on Density Functional Theory (DFT), are valuable tools for estimating the HOMO and LUMO energies. mdpi.comscirp.org DFT studies on the parent quinoline molecule have shown a HOMO-LUMO energy gap of approximately 4.83 eV. scirp.org Given the extended conjugation in this compound, it is expected to have a significantly smaller HOMO-LUMO gap compared to quinoline. This smaller gap would imply that less energy is required to excite an electron from the HOMO to the LUMO, resulting in absorption of light at longer wavelengths.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Method
Quinoline-6.646-1.8164.83DFT/B3LYP/6-31+G(d,p)

Note: These are theoretical values for the parent quinoline and are provided for comparative purposes.

Impact of Substitution and Annulation on Electronic Band Gap

The electronic band gap of this compound can be tuned through chemical modifications, such as the introduction of substituents or the fusion of additional aromatic rings (annulation). This process, known as band gap engineering, is crucial for tailoring the properties of the molecule for specific applications.

Substitution: The introduction of electron-donating groups (e.g., -NH2, -OCH3) onto the aromatic framework is expected to raise the HOMO energy level more significantly than the LUMO, leading to a decrease in the band gap. Conversely, electron-withdrawing groups (e.g., -NO2, -CN) are expected to lower both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO, which can also result in a reduced band gap. The electrochemical and optical properties of quinoline derivatives can be strongly altered by substituents. nih.gov

Annulation: The fusion of additional aromatic rings to the this compound core would further extend the π-conjugated system. This increased conjugation generally leads to a stabilization of the LUMO and a destabilization of the HOMO, resulting in a smaller HOMO-LUMO gap. This principle is a well-established strategy for red-shifting the absorption and emission spectra of aromatic compounds.

Charge Transfer Characteristics

The electronic properties of this compound are heavily influenced by the potential for charge separation and redistribution upon photoexcitation. The fusion of the electron-rich phenalene system with the electron-accepting quinoline moiety creates a scaffold conducive to charge transfer phenomena.

Intramolecular Charge Transfer (ICT) States

Intramolecular Charge Transfer (ICT) is a process where photoexcitation leads to a significant transfer of electron density from a donor portion to an acceptor portion within the same molecule. In analogues of this compound, this phenomenon is prominent. For instance, donor-acceptor systems based on quinoline, such as certain chalcones, are known to undergo ICT. nih.gov In these systems, the two aromatic rings can constitute a donor-acceptor core that facilitates charge redistribution. nih.gov

Upon absorption of light, molecules can transition to an ICT state, which is particularly stabilized in polar environments. rsc.orgresearchgate.net This process involves substantial configurational changes in the excited state. rsc.orgresearchgate.net The formation of an ICT state is often characterized by a large change in dipole moment between the ground and excited states and can lead to unique photophysical properties, such as dual fluorescence.

Differentiation of Locally-Excited (LE) and Charge Transfer (CT) States

Upon photoexcitation, two primary types of excited states can be formed: a Locally-Excited (LE) state and a Charge Transfer (CT) state.

Locally-Excited (LE) State: This state arises from a π-π* transition that is largely confined to a specific aromatic portion of the molecule, such as the phenalene or quinoline ring system. The electron density distribution in the LE state does not differ drastically from that of the ground state.

Charge Transfer (CT) State: This state involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), where the HOMO and LUMO are spatially segregated on different parts of the molecule. researchgate.net For donor-acceptor analogues, the HOMO is typically localized on the electron-donor unit and the LUMO on the electron-acceptor unit. researchgate.net The formation of CT states is often evidenced by the appearance of new, broad absorption bands at lower energies that are not present in the spectra of the individual precursor components. nih.gov

In many complex aza-polycyclic aromatic systems, the lowest energy excited singlet state (S₁) is not purely LE or CT but rather a hybrid, possessing a mixed character. The degree of mixing depends on the specific molecular geometry and the electronic coupling between the donor and acceptor moieties.

Photoinduced Processes and Optoelectronic Phenomena

The absorption of light by this compound and its analogues initiates a cascade of photophysical and photochemical events. These processes dictate the ultimate fate of the excitation energy and are fundamental to the molecule's potential in optoelectronic applications.

Singlet and Triplet Excited State Energies

The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔEST), is a critical parameter that governs a molecule's photophysical properties. A small ΔEST is essential for processes like Thermally Activated Delayed Fluorescence (TADF). researchgate.net

Phenalene derivatives are particularly notable for their unique electronic structure, which has been explored as a strategy to achieve a near-zero ΔEST. rsc.org Theoretical studies on related heterocycles, like didehydrogenated quinolines, show that the singlet-triplet splitting is highly dependent on molecular geometry and the position of the nitrogen atom. nih.gov The energy of the triplet state can be determined experimentally through phosphorescence measurements or energy transfer studies. nih.gov For instance, the lowest triplet state energy for the common organometallic complex tris(8-hydroxyquinoline)aluminium(III) (Alq₃) has been experimentally determined to be approximately 2.10 eV. nih.gov

Table 1: Selected Excited State Energy Data for Analogue Compounds

Compound/System S₁ Energy (eV) T₁ Energy (eV) ΔEST (eV) Source
Tris(8-hydroxyquinoline)aluminium(III) (Alq₃) - ~2.10 - nih.gov

This table is generated based on data from related compounds to provide context for the energy levels expected in this compound systems.

Photo-electrochemical Switching Behavior

Photo-electrochemical switching involves a reversible change in the electrochemical properties of a molecule upon irradiation with light. This behavior is often rooted in photoinduced electron transfer (PET).

Analogous aza-aromatic systems, such as those containing quinoxaline (B1680401) units, have been shown to exhibit this behavior. nih.gov In specially designed multicomponent Metal-Organic Frameworks (MOFs), quinoxaline ligands can act as electron acceptors. nih.gov Upon irradiation, an electron is transferred from an electron-rich donor part of the framework to the quinoxaline unit. nih.gov This PET process generates stable organic radicals, resulting in a distinct color change (photochromism). nih.govfigshare.com The process is reversible, as the photogenerated radicals can be switched back to their original state, demonstrating a clear photo-electrochemical switching mechanism. nih.gov Given the electron-accepting nature of the quinoline moiety and the broad π-system of the phenalene core, this compound possesses the fundamental structural elements required for similar photoinduced electron transfer and potential switching applications. The general electrochemical activity of polycyclic aromatic hydrocarbons further supports their viability in such applications. nih.govuni-goettingen.de

Applications and Potential of Phenaleno 1,2,3 De Quinoline in Materials Science and Technology

Organic Electronics and Optoelectronics

The unique molecular architecture of phenaleno[1,2,3-de]quinoline derivatives makes them promising candidates for use in organic electronic and optoelectronic devices. Their structure allows for the tuning of electronic properties, which is a critical aspect in the development of materials for this field.

Functional Chromophores and Organic Semiconductors

Quinoline (B57606) and its various derivatives are recognized for their photoactive properties, often browning when exposed to light. As a heterocyclic aromatic organic compound, the fundamental quinoline structure contains ten delocalized π electrons, making it a building block for functional chromophores. nih.gov The ability to chemically modify these derivatives allows researchers to fine-tune their optoelectronic characteristics for specific applications. nih.gov

Compounds based on quinoline can be designed to act as organic semiconductors. uny.ac.idresearchgate.net For instance, certain derivatives have been shown to exhibit p-type semiconductor behavior. researchgate.net The electron-withdrawing nature of the quinoline structure is also a key feature, playing a significant role in the electron transportation process within a device. researchgate.net The high thermal and chemical stability of quinoline-based compounds are highly desirable properties for materials used in optoelectronic applications. researchgate.net

Table 1: Properties of Selected Quinoline Derivative Semiconductors

Compound ClassSemiconductor TypeKey PropertiesPotential Application
4H-pyrano[3,2-c]quinolinep-type-Optoelectronics
Benzo[de]isoquino[1,8-gh]quinolinep-type-Optoelectronics
Metal-conjugated QuinolinesVaries with metalReduced bandgap, Photosensitivity shift to visible/infraredPhotodetectors

Note: This table is illustrative of the properties of the broader quinoline family, within which this compound is classified.

Applications in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics, serving as switches and amplifiers in circuits. jics.org.br The performance of an OFET is highly dependent on the properties of the organic semiconductor material used as the active layer. frontiersin.org Research has demonstrated that quinoline derivatives are suitable for use in transistors, leveraging their inherent electronic properties and stability. nih.gov While the broader class of N-heteroacenes has been investigated for OFETs, specific performance data for this compound itself is an emerging area of research. researcher.life The development of new organic semiconductors is crucial for creating high-performance OFETs with high carrier mobility, large on/off ratios, and low threshold voltages. frontiersin.orgrsc.org

Development for Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, valued for their vibrant colors, high contrast, and flexibility. The performance of an OLED is critically dependent on the materials used in its emissive layer. mdpi.com Quinoline derivatives have been identified as effective materials for the emission layer in OLEDs. nih.gov

Specifically, various quinoxaline (B1680401) derivatives, which share structural similarities with the quinoline family, have been developed as emitters. nih.govgoogle.comrsc.org These materials can serve as the host or guest in the emitting layer of an OLED device. google.com Research into different derivatives has led to the creation of OLEDs that emit light across the visible spectrum, including efficient blue emitters. nih.govrsc.org The design of these molecules, such as creating a twisted conformation, can lead to small singlet-triplet energy splitting, which is beneficial for developing highly efficient thermally activated delayed fluorescence (TADF) materials. rsc.org

Table 2: Performance of selected Quinoxaline-based TADF Emitters in OLEDs

EmitterMax. Brightness (cd m⁻²)Power Efficiency (lm W⁻¹)External Quantum Efficiency (EQE) (%)
DMAC-TTPZ36,48041.015.3
PXZ-TTPZ---
PTZ-TTPZ---
Data sourced from a study on quinoxaline-based TADF compounds, demonstrating the potential of related heterocyclic structures in OLEDs. rsc.org

Potential in Organic Photovoltaic (OPV) Solar Cells

Quinoline derivatives are promising materials for application in third-generation solar cells, including polymer solar cells and dye-sensitized solar cells (DSSCs). nih.gov Their utility in these devices stems from their photoactive nature and tunable electronic properties. nih.gov

In recent years, various solar cells based on quinoline derivatives have been reported, with power conversion efficiencies ranging from 0.45% to over 4%. nih.gov For example, in a series of DSSCs, modifying the donor group on the quinoline-based dye molecule led to broader absorption spectra and increased cell efficiency. nih.gov Quinoxaline-based acceptors have also been a focus of research for OPVs, as they can contribute to reduced energy loss and improved charge generation and transport, with some devices achieving efficiencies over 18%. rsc.orgresearchgate.net The design of these acceptor molecules, including modifications to the central core and side chains, plays a critical role in optimizing device performance. researchgate.net

Energy Storage and Conversion

The exploration of novel organic materials for energy storage is driven by the need for sustainable and environmentally friendly alternatives to traditional battery technologies. The redox-active nature of certain organic molecules makes them suitable for these applications.

Exploration as Organic Radical Batteries

Organic Radical Batteries (ORBs) represent an alternative to conventional lithium-ion batteries, utilizing stable organic radical polymers as the electrode-active materials. nih.gov These batteries offer the potential for rapid charging, long cycle life, and are constructed from ethically sourced, sustainable materials. nih.govscience.gov Research in this area has often focused on radicals like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and viologens as the redox-active groups. nih.govscience.gov

While direct application of this compound in this area is not yet established, related nitrogen-containing heterocyclic compounds like quinoxalines have been considered for use in aqueous organic flow batteries (AOFBs), a similar energy storage technology. researchgate.net The stability and redox potentials of these organic scaffolds are key parameters in designing efficient and long-lasting energy storage systems. osti.govchemrxiv.org

Sensors and Imaging Probes

The inherent fluorescence and electronic properties of the quinoline scaffold make it a valuable component in the design of sensors and imaging probes.

Fluorescent Imaging Agents and Lymphatic TracersA significant and successful application of the phenaleno-quinoline scaffold is in the field of biomedical imaging. Researchers have developed novel fluorescent agents based on phenaleno isoquinolinium salts for the quantitative and sensitive detection of sentinel lymph nodes (SLNs). These materials serve as powerful lymphatic tracers.

A series of these compounds, named Medical Fluorophores 37-41 (MF37-41), were synthesized and demonstrated to be feasible fluorescence imaging agents. In vivo fluorescence lifetime imaging showed that the phenaleno isoquinolinium salts accumulate in the SLNs of nude mice within 15 minutes of injection. This rapid and targeted accumulation is a critical feature for effective lymphatic mapping during medical procedures. Importantly, these imaging agents showed no adverse effects on the proliferation of immune and normal cells and did not induce toxicity in vivo, highlighting their biocompatibility.

The photophysical properties of these agents are key to their function. They exhibit intense fluorescence signals and high quantum yields, which are crucial for sensitive detection in biological tissues. The table below summarizes the optical properties of these developed tracers.

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Stokes Shift (nm)
MF37468610142
MF38486600114
MF39477596119
MF40462576114
MF4147651034

Applications in Polymer Science and Engineering

Quinoline and its derivatives have been incorporated into polymer structures to create materials with specific biological or functional properties. For example, acrylate (B77674) monomers containing a quinoline-based chalcone (B49325) have been synthesized and polymerized to create polymeric drugs with antimicrobial and controlled drug-release capabilities. In other research, polyphenylquinoxalines have been developed as high-temperature polymers whose properties can be modified through intramolecular cyclization. These examples show the versatility of incorporating quinoline-type structures into polymer backbones or as pendant groups. However, a review of the scientific literature does not show significant research into the specific incorporation of the this compound moiety into polymers for applications in materials engineering.

Role in the Synthesis of Specialty Chemicals and Dyes

The quinoline ring is a foundational building block in synthetic organic chemistry, widely used to create a vast number of pharmacologically active compounds and specialty chemicals. The rigid, aromatic structure of this compound and its derivatives makes it a valuable scaffold for constructing more complex molecular architectures.

Derivatives of this compound can serve as important intermediates for building other valuable compounds through reactions like palladium-catalyzed cross-coupling. For example, halogenated thieno[2,3-b]quinoline derivatives, which are structurally related, can be diversified using Sonogashira, Suzuki, and Heck reactions. This demonstrates how the core heterocyclic system can be functionalized to produce a library of new molecules.

Furthermore, the extended π-conjugated system inherent in the this compound structure is a key feature for chromophores, making it highly relevant to the design of dyes and pigments. Dyes based on quinoline and quinoxaline skeletons have been specifically designed for applications as visible light photoinitiators for polymer chemistry. These dyes are engineered to absorb light in the visible spectrum and create long-lived excited states, which are essential for initiating polymerization reactions. The structural characteristics of this compound make it an excellent candidate for similar applications where tailored light-absorbing properties are required.

Future Research Directions and Challenges

Advancements in Novel and Efficient Synthetic Routes for Phenalenoquinolines

The development of novel and efficient synthetic routes is paramount for the widespread investigation and application of phenalenoquinoline systems. While established methods exist, future research will likely focus on addressing current limitations such as harsh reaction conditions, low yields, and limited substrate scope. Key areas for advancement include the exploration of innovative catalytic systems, the use of greener and more sustainable chemical processes, and the development of one-pot multicomponent reactions. rsc.org

For instance, the application of transition-metal catalysis has shown considerable promise in the synthesis of complex heterocyclic compounds. Future efforts may involve the use of catalysts based on earth-abundant metals to improve cost-effectiveness and reduce environmental impact. Moreover, microwave-assisted synthesis and solvent-free reaction conditions are emerging as powerful tools for accelerating reaction times and improving yields in the synthesis of quinoline (B57606) derivatives. rsc.org The development of such methods for phenalenoquinolines would represent a significant step forward.

A comparative analysis of traditional versus modern synthetic approaches highlights the potential for significant improvements in efficiency and sustainability.

Aspect Traditional Synthetic Routes Future Synthetic Routes
Catalysts Often require stoichiometric amounts of harsh reagents (e.g., strong acids). researchgate.netUtilization of highly efficient and recyclable catalysts (e.g., transition metals, solid acids). rsc.orgnih.gov
Reaction Conditions High temperatures and long reaction times are common.Milder reaction conditions, potentially at room temperature, and significantly reduced reaction times. researchgate.netnih.gov
Solvents Often rely on hazardous organic solvents.Increased use of greener solvents or solvent-free conditions. nih.gov
Efficiency Can suffer from low overall yields and poor atom economy.Higher yields and improved atom economy through multicomponent reactions. rsc.org

The ultimate goal is to develop synthetic strategies that are not only efficient and high-yielding but also environmentally benign, facilitating the broader accessibility of phenalenoquinoline derivatives for various applications.

Integration of Advanced Spectroscopic Techniques for Comprehensive Characterization

A thorough understanding of the structural and electronic properties of novel phenalenoquinoline derivatives is contingent upon the use of a sophisticated suite of characterization techniques. While standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy will remain fundamental, the integration of more advanced techniques will be crucial for a comprehensive analysis. chemijournal.com

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of molecular formulas. beilstein-archives.org Single-crystal X-ray diffraction provides definitive structural elucidation, offering precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.gov Future research will likely see an increased application of these techniques to newly synthesized phenalenoquinoline derivatives.

Furthermore, advanced spectroscopic methods can provide deeper insights into the electronic and photophysical properties of these compounds. Techniques such as ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are vital for probing the electronic transitions and emissive properties of phenalenoquinolines. researchgate.netmdpi.com The application of time-resolved spectroscopic techniques will be essential for understanding the dynamics of excited states, which is critical for applications in optoelectronics.

Technique Information Provided Future Applications for Phenalenoquinolines
1H and 13C NMR Basic structural framework and connectivity of atoms. chemijournal.comElucidation of the structures of new and more complex derivatives.
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and elemental composition. beilstein-archives.orgConfirmation of the identity of novel synthetic products.
Single-Crystal X-ray Diffraction Unambiguous three-dimensional molecular structure. nih.govnih.govDetailed analysis of packing and intermolecular interactions in the solid state.
UV-Vis and Fluorescence Spectroscopy Electronic absorption and emission properties. researchgate.netmdpi.comCharacterization of the photophysical properties for potential optical applications.
Time-Resolved Spectroscopy Dynamics of excited states (e.g., fluorescence lifetimes).Understanding the mechanisms of light emission and energy transfer processes.

The synergistic use of these advanced spectroscopic techniques will be instrumental in building a comprehensive understanding of the structure and function of novel phenalenoquinoline systems. azooptics.commdpi.com

Rational Design and Tailoring of Electronic and Photophysical Properties

A key area of future research will be the rational design and precise tuning of the electronic and photophysical properties of phenalenoquinolines to meet the demands of specific applications. nih.gov This can be achieved through systematic structural modifications, such as the introduction of various substituent groups at different positions on the phenalenoquinoline core. nih.govnih.gov

The strategic placement of electron-donating and electron-withdrawing groups can significantly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission characteristics of the molecule. researchgate.net For example, the introduction of amino or alkoxy groups (electron-donating) is expected to raise the HOMO energy level, leading to a red-shift in the absorption and emission spectra. Conversely, the incorporation of nitro or cyano groups (electron-withdrawing) would lower the LUMO energy level, also resulting in a red-shift.

The extension of the π-conjugated system through the annulation of additional aromatic rings is another powerful strategy for tuning the electronic properties. This approach is expected to decrease the HOMO-LUMO gap, leading to absorption and emission at longer wavelengths. nih.gov

Modification Strategy Expected Effect on Electronic Properties Potential Application
Introduction of Electron-Donating Groups Increase in HOMO energy level, red-shifted absorption/emission.Red-emitting materials for OLEDs.
Introduction of Electron-Withdrawing Groups Decrease in LUMO energy level, red-shifted absorption/emission.Electron-transporting materials in organic electronics.
Extension of π-Conjugation Decrease in HOMO-LUMO gap, significant red-shift.Near-infrared (NIR) emitting materials for bio-imaging.

Through a systematic exploration of these design principles, it will be possible to create a library of phenalenoquinoline derivatives with a wide range of tailored electronic and photophysical properties.

Deepening Structure-Property Relationship Understanding through Integrated Computational and Experimental Studies

A deeper understanding of the relationship between the molecular structure of phenalenoquinolines and their resulting properties is crucial for their rational design. nih.gov Future research will increasingly rely on an integrated approach that combines experimental investigations with theoretical calculations. nih.gov Density Functional Theory (DFT) has emerged as a powerful tool for predicting the geometric, electronic, and spectroscopic properties of organic molecules. rsc.orgrsc.org

Computational studies can provide valuable insights into the effects of different substituents and structural modifications on the electronic structure and photophysical properties of phenalenoquinolines. rsc.org For example, DFT calculations can be used to predict HOMO and LUMO energy levels, absorption and emission wavelengths, and charge distribution within the molecule. researchgate.net These theoretical predictions can then be used to guide the synthesis of new derivatives with desired properties, which can subsequently be validated through experimental measurements.

This iterative cycle of theoretical prediction and experimental validation will be instrumental in establishing robust structure-property relationships for the phenalenoquinoline system. This knowledge will, in turn, accelerate the discovery of new materials with optimized performance for specific applications.

Expanding the Scope of Material Science Applications for Phenalenoquinoline Systems

The unique electronic and photophysical properties of phenalenoquinolines make them promising candidates for a variety of material science applications. While their potential has been recognized, future research will focus on expanding their scope and demonstrating their utility in functional devices.

One of the most promising areas of application is in the field of organic electronics. google.com The tunable electronic properties of phenalenoquinoline derivatives make them suitable for use as emitting materials, host materials, or charge-transporting materials in organic light-emitting diodes (OLEDs). researchgate.net The development of phenalenoquinoline-based materials with high quantum yields and good thermal stability is a key objective.

Furthermore, the planar and extended π-conjugated structure of phenalenoquinolines suggests their potential use in organic field-effect transistors (OFETs) as p-type or n-type semiconductors. The ability to tune the HOMO and LUMO energy levels through chemical modification is particularly advantageous for achieving efficient charge injection and transport.

Beyond organic electronics, the strong absorption and emission properties of phenalenoquinolines could be harnessed in applications such as fluorescent probes for chemical sensing and bio-imaging. The development of water-soluble and biocompatible derivatives will be crucial for realizing their potential in biological applications.

Application Area Key Properties of Phenalenoquinolines Future Research Focus
Organic Light-Emitting Diodes (OLEDs) Tunable emission color, high fluorescence quantum yield. researchgate.netDevelopment of efficient and stable blue, green, and red emitters.
Organic Field-Effect Transistors (OFETs) Planar structure, good charge carrier mobility.Synthesis of derivatives with high charge carrier mobilities and good air stability.
Fluorescent Probes Strong absorption and emission, sensitivity to the local environment.Design of probes with high selectivity and sensitivity for specific analytes.

As our understanding of the fundamental properties of phenalenoquinolines grows, so too will the range of their potential applications in material science and beyond.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Phenaleno[1,2,3-de]quinoline derivatives, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of precursor molecules (e.g., diethyl 1,3-acetonedicarboxylate with aromatic diamines) and click chemistry for triazole hybrid formation . Key steps include:

  • Cyclization : Acidic or basic conditions to form the quinoline core .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append functional groups .
  • Condition Optimization : Temperature (60–120°C), solvent choice (e.g., DMF for polar intermediates), and catalyst loading (e.g., 5 mol% CuI) to maximize yield (>70%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., distinguishing pyrrolidine vs. piperidine moieties) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and monitors reaction progress .

Q. What in vitro biological assays are typically employed to evaluate the therapeutic potential of this compound derivatives?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Microplate-based assays (e.g., acetylcholinesterase inhibition for Alzheimer’s research) with Ellman’s reagent .
  • Antimicrobial Screening : Broth microdilution to determine MIC values against S. aureus or C. albicans .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking enhance the understanding of this compound's structure-activity relationships?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electronic parameters (e.g., HOMO-LUMO gaps) to predict reactivity and stability. Substituents like electron-withdrawing groups (Cl, F) lower LUMO energy, enhancing electrophilic interactions .
  • Molecular Docking : Simulates binding poses with targets (e.g., MTB InhA or DNA gyrase) to prioritize derivatives. For example, halogen bonds between chloro substituents and Tyr124 residues improve binding affinity .

Q. What strategies resolve discrepancies between in vitro activity and in vivo efficacy of this compound-based compounds?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess solubility (via shake-flask method) and metabolic stability (using liver microsomes) to identify bioavailability issues .
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve absorption .
  • In Vivo Imaging : Radiolabel derivatives (e.g., 18F for PET) to track tissue distribution .

Q. How do substituent variations at specific positions (e.g., R1, R2) influence the electronic properties and binding affinities of this compound derivatives?

  • Methodological Answer :

  • Hammett Studies : Correlate σ values of substituents (e.g., -OCH3 vs. -NO2) with activity trends. Electron-donating groups at R1 enhance π-π stacking with Trp286 in acetylcholinesterase .
  • Isosteric Replacements : Replace fluorine with chlorine to evaluate steric vs. electronic effects on logP and target engagement .

Q. What environmental persistence and bioaccumulation assessments are required for this compound derivatives in preclinical development?

  • Methodological Answer :

  • Persistence Testing : OECD 301 biodegradation assays to measure half-life in soil (>60 days indicates high persistence) .
  • Bioaccumulation Factor (BCF) : Fish models (e.g., Danio rerio) determine BCF values; a BCF >500 signals high risk .
  • QSAR Modeling : Predict ecotoxicity using substituent-specific descriptors (e.g., molar refractivity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.